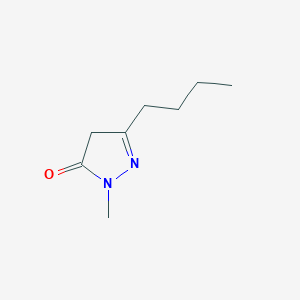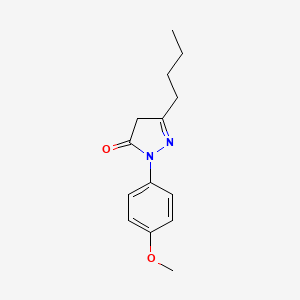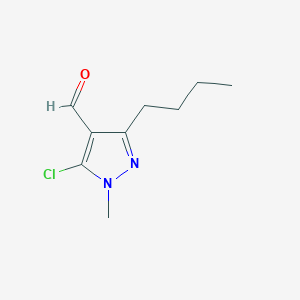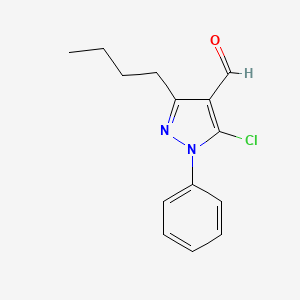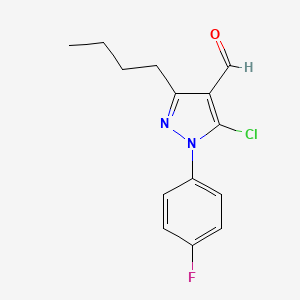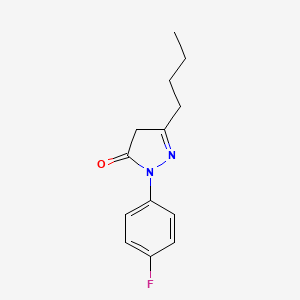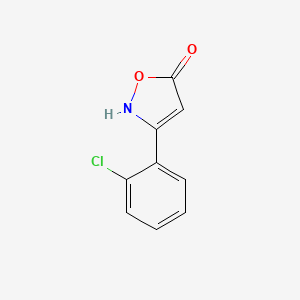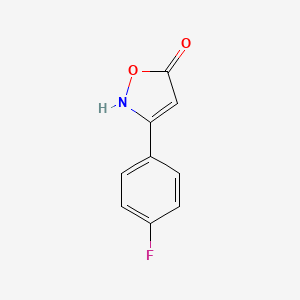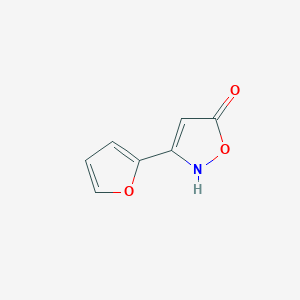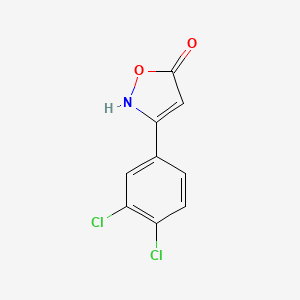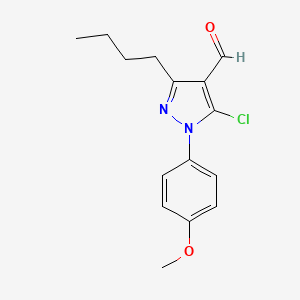
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (3BCMPCA) is a compound found in a variety of plants, fungi, and bacteria. Its structure consists of a five-membered ring containing a carbon atom, a nitrogen atom, a chlorine atom, and two oxygen atoms. The compound is of particular interest due to its potential applications in medicinal and agrochemical research.
Scientific Research Applications
Antioxidant and Radical Scavenging Activity
Research on heterocyclic compounds such as isoxazolones and pyrazolines highlights their significant biological and medicinal properties, including antioxidant evaluations. These compounds serve as excellent intermediates for synthesizing various heterocycles, showing potential in generating novel chemical entities with antioxidant capabilities. For instance, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones and structurally unique hexasubstituted pyrazolines demonstrates the versatility and reactivity of these heterocycles towards creating compounds with potential antioxidant activities (Laroum et al., 2019); (Baumstark et al., 2013).
Organic Synthesis and Catalysis
The versatility of heterocyclic compounds extends to their applications in organic synthesis and catalysis, with recent advancements in the use of organocatalysts for constructing tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidine derivatives. These developments highlight the potential of using heterocycles in catalyzed synthesis processes, offering efficient pathways for the production of valuable organic molecules (Kiyani, 2018).
Environmental and Ecotoxicological Studies
Studies on environmental contaminants such as parabens and sunscreen agents like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane emphasize the importance of understanding the fate, behavior, and toxicological effects of chemical compounds in aquatic environments. These investigations shed light on the potential ecological impacts of widespread chemical use and the need for safer, more sustainable alternatives (Haman et al., 2015); (da Silva et al., 2021).
Pharmacological and Biological Properties
Research on the pharmacological and biological properties of compounds like chlorogenic acid (CGA) and chromones showcases their diverse therapeutic potential, ranging from antioxidant, anti-inflammatory, and antimicrobial activities to applications in treating metabolic disorders and protecting against cellular impairment. These studies highlight the multifaceted nature of heterocyclic compounds and their derivatives in medicinal chemistry and drug development (Naveed et al., 2018); (Yadav et al., 2014).
properties
IUPAC Name |
3-butyl-5-chloro-1-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-5-14-13(10-19)15(16)18(17-14)11-6-8-12(20-2)9-7-11/h6-10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVUIFDGASJJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
